molecular formula C6H9Cl2N3 B125919 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 157327-51-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No. B125919
M. Wt: 194.06 g/mol
InChI Key: VGQSNQPVXPPLEH-UHFFFAOYSA-N
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Description

The compound 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrrolopyrimidine core structure is a fused bicyclic ring system consisting of a pyrimidine ring joined to a pyrrole ring. This core structure can be further modified by various substituents, leading to a wide range of derivatives with different chemical and biological properties .

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves the formation of the pyrrolopyrimidine core followed by various functionalization reactions. For instance, methods have been described for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with an aryl substituent at the 6-position, using intermediates such as 1-aryl-4-cyano- or 4-carboalkoxy-3-pyrrolidinones and 1-aryl-4-cyano- or 4-carboalkoxy-3-amino-3-pyrrolines . Additionally, a novel method for the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones has been reported, which involves a one-pot three-component reaction under microwave heating conditions .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy. For example, the compound 6,7-dihydro-3(H)-6-methyl-5-methoxy-7-oxo-vic-triazolo(4,5-d)pyrimidine has been characterized using these methods, providing insights into its molecular structure and electronic configuration . X-ray structure analysis has also been employed to determine the conformation and crystal structure of related compounds, such as 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione, revealing details like ring conformations and intermolecular interactions .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of 5-amino-7-(methylthio)furazano[3,4-d]pyrimidine with amines and hydroxylamines under mild conditions introduces an N-substituent at position 7, which is a key step in the synthesis of diaminodihydrohomopteridine derivatives . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The thermodynamic study of the complexation processes between a pyrrolopyrimidine derivative and various metal ions provides valuable information about the stability constants and thermodynamic functions of these complexes, which can be useful for understanding their potential applications in coordination chemistry and bioinorganic chemistry .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Derivatives : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has been used in the synthesis of various derivatives including 4-hydroxy, 4-mercapto, 2-amino-4-hydroxy, and 2,4-dihydroxy derivatives, which are derived from cyano- or carbethoxy-1-acyl-3-amino-3-pyrroline intermediates (Sheradsky & Southwick, 1967).

  • Aryl Substituent Synthesis : Research includes methods for synthesizing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with an aryl substituent in the 6-position, leading to 4-hydroxy-, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives (Southwick, Madhav, & Fitzgerald, 1969).

Crystallographic Analysis

  • Crystal Structure Analysis : The crystal structure of certain derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been studied, revealing details about the dihedral angles formed by the fused rings and substituent groups (He, Peng, & Li, 2007).

Antiparasitic Activity

  • Antiparasitic Research : Studies have shown that certain derivatives exhibit antiparasitic activity, particularly against murine and avian malaria (Southwick, Amarnath, & Madhav, 1974).

Antiviral Activity

  • Antiviral Properties : Some carbocyclic analogues of 7-deazaguanosine, derived from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have shown selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Pharmaceutical Research

  • Pharmaceutical Applications : 6,7-Dihydro-5H-cyclopenta[b] pyridine, a related compound, is utilized in pharmaceutical research, particularly as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007).

Enzyme Inhibition

  • Xanthine Oxidase Inhibition : N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, structurally similar to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been synthesized and found to inhibit xanthine oxidase (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Anticancer and Antimicrobial Activities

Hypocholesterolemic Activity

  • Hypocholesterolemic Agents : A novel series of pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-diones, structurally related to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been developed as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase, demonstrating hypocholesterolemic activity in cholesterol-fed rats (Larsen, Spilman, Bell, Dinh, Martinborough, & Wilson, 1991).

Antibacterial Evaluation

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for the study of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involve further investigation into its potential as a cancer therapy . It has been identified as a promising lead compound for subsequent drug discovery targeting ATR kinase .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSNQPVXPPLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657798
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

CAS RN

157327-51-0
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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